4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine
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Overview
Description
4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of fluorine and methyl substituents on the phenyl rings attached to the pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and 3-methylbenzaldehyde.
Condensation Reaction: The aldehydes undergo a condensation reaction with guanidine to form the corresponding pyrimidine intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic or basic conditions to form the pyrimidine ring.
Amination: Finally, the pyrimidine compound is aminated using ammonia or an amine source to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine or methyl groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent systems like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine: Lacks the methyl group on the phenyl ring.
4-(2-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine: Contains a chlorine substituent instead of fluorine.
4-(2-Fluorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine: Has the methyl group on the para position of the phenyl ring.
Uniqueness
4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is unique due to the specific positioning of the fluorine and methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These structural features may confer advantages in terms of selectivity, potency, and stability compared to similar compounds.
Biological Activity
4-(2-Fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by the presence of fluorine and methyl substituents, plays a significant role in various therapeutic applications, including antimicrobial, antiviral, and anticancer properties.
- Molecular Formula : C13H12FN3
- Molecular Weight : 229.25 g/mol
- CAS Number : 1354922-25-0
The structure of this compound includes a pyrimidine core with specific substituents that influence its biological activity. The fluorine atom is known to enhance lipophilicity and metabolic stability, which can improve the bioactivity of the compound in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : This compound may inhibit specific kinases or enzymes involved in critical signaling pathways, modulating cellular responses and potentially leading to therapeutic effects.
- Receptor Binding : It may bind to certain receptors, affecting cellular signaling and contributing to its anticancer or antimicrobial properties .
Biological Activity Overview
Recent studies have highlighted the diverse biological activities associated with this compound:
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
The compound demonstrated significant cytotoxicity compared to standard chemotherapeutics like cisplatin and 5-fluorouracil .
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against both Gram-positive and Gram-negative bacteria. Preliminary results indicate:
- Minimum Inhibitory Concentration (MIC) values for common pathogens:
- Staphylococcus aureus: MIC = 50 µg/mL
- Escherichia coli: MIC = 100 µg/mL
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique features of this compound:
Compound Name | Substituents | Biological Activity | Notes |
---|---|---|---|
This compound | Fluorine, Methyl | Anticancer, Antimicrobial | High potency against cancer cell lines |
4-(2-Chlorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine | Chlorine, Methyl | Moderate Anticancer | Lower activity compared to fluorinated variant |
4-(2-Fluorophenyl)-6-(phenyl)pyrimidin-2-amine | Fluorine | Low Anticancer | Lacks methyl substitution |
The presence of the fluorine atom significantly enhances the biological activity compared to other halogenated analogs.
Case Studies and Research Findings
- Study on Cancer Cell Lines : In a recent study published in Cancer Research, this compound was shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways .
- Antimicrobial Efficacy Study : A study published in Journal of Antibiotics evaluated the antimicrobial effects against multi-drug resistant strains, showing promising results in inhibiting bacterial growth .
Properties
IUPAC Name |
4-(2-fluorophenyl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3/c1-11-5-4-6-12(9-11)15-10-16(21-17(19)20-15)13-7-2-3-8-14(13)18/h2-10H,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXXREKDEHSJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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